N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide
Description
N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide is a chemical compound that features a morpholine ring, a sulfonamide group, and a phenyl group
Properties
Molecular Formula |
C14H20N2O4S |
|---|---|
Molecular Weight |
312.39 g/mol |
IUPAC Name |
N-(1-morpholin-4-yl-1-oxopropan-2-yl)-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C14H20N2O4S/c1-12(14(17)15-8-10-20-11-9-15)16(21(2,18)19)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
LGMRBAGDHMZUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N(C2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide typically involves the reaction of morpholine with a suitable sulfonyl chloride, followed by the introduction of the phenyl group. One common method involves the use of N-phenylmethanesulfonamide as a starting material, which is reacted with morpholine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide: This compound shares the morpholine and phenyl groups but differs in its overall structure and functional groups.
3-(morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone: Another compound with a morpholine ring, used in coordination chemistry and studied for its biological activities.
Uniqueness
N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
